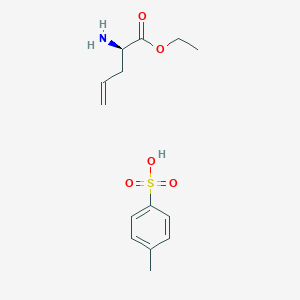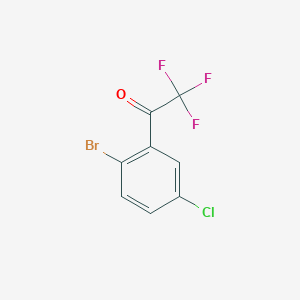
2'-Bromo-5'-chloro-2,2,2-trifluoroacetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Bromo-5’-chloro-2,2,2-trifluoroacetophenone is an organofluorine compound characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to an acetophenone core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Bromo-5’-chloro-2,2,2-trifluoroacetophenone typically involves the halogenation of 2,2,2-trifluoroacetophenone. One common method includes the bromination and chlorination of the acetophenone derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as tetrahydrofuran (THF) and a halogenating agent like bromine or chlorine .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing automated reactors to ensure precise control over reaction parameters. The use of Grignard reagents and subsequent halogenation steps can also be employed to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: 2’-Bromo-5’-chloro-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The presence of halogens makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted acetophenones and their derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2’-Bromo-5’-chloro-2,2,2-trifluoroacetophenone has a wide range of applications in scientific research:
Medicine: Investigated for its role in the synthesis of drug candidates and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 2’-Bromo-5’-chloro-2,2,2-trifluoroacetophenone exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s reactivity and stability, allowing it to participate in various chemical transformations. The halogen atoms (bromine and chlorine) facilitate nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
- 2’-Amino-5’-chloro-2,2,2-trifluoroacetophenone
- 4’-Bromo-2,2,2-trifluoroacetophenone
- 3’-Bromo-2,2,2-trifluoroacetophenone
Comparison: Compared to its analogs, 2’-Bromo-5’-chloro-2,2,2-trifluoroacetophenone is unique due to the specific positioning of the bromine and chlorine atoms, which influence its reactivity and the types of reactions it can undergo. The presence of both bromine and chlorine provides a distinct set of chemical properties that can be leveraged in various synthetic applications .
Propiedades
Fórmula molecular |
C8H3BrClF3O |
|---|---|
Peso molecular |
287.46 g/mol |
Nombre IUPAC |
1-(2-bromo-5-chlorophenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H3BrClF3O/c9-6-2-1-4(10)3-5(6)7(14)8(11,12)13/h1-3H |
Clave InChI |
VEUFYHFPYCXIOR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)C(=O)C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


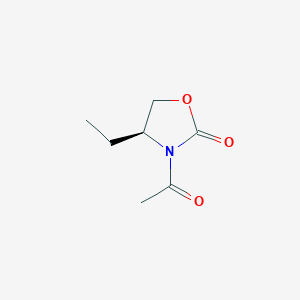
![(1R)-2'-[Dis(3,5-dimethylphenyl)phosphino]-[1,1'-binaphthalen]-2-ol](/img/structure/B12861311.png)
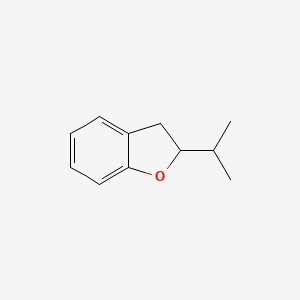
![2-Methyl-7-nitrobenzo[d]oxazole](/img/structure/B12861313.png)
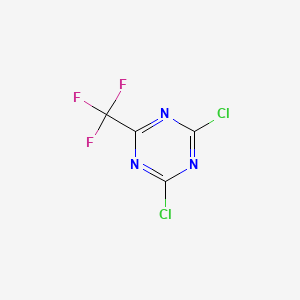
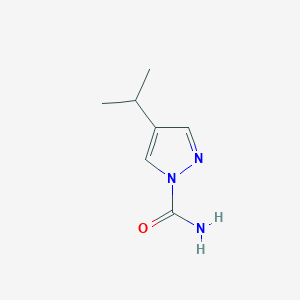
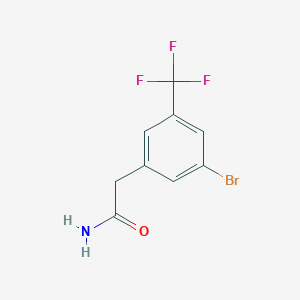
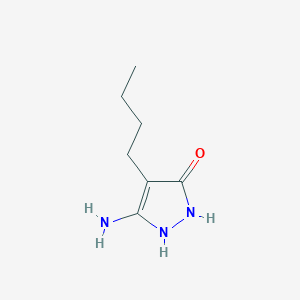

![(6-Methylbenzo[d]isoxazol-3-yl)methanamine](/img/structure/B12861357.png)
![Phosphorus(1+), triethoxy[(3-fluorophenyl)methyl]-, (T-4)-](/img/structure/B12861360.png)


